1-哌嗪乙醇,4-(3-氯苯基)-

描述

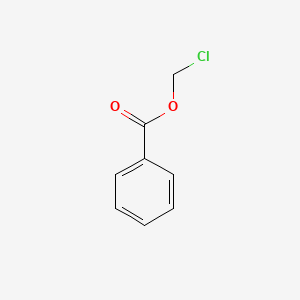

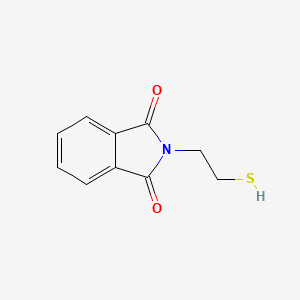

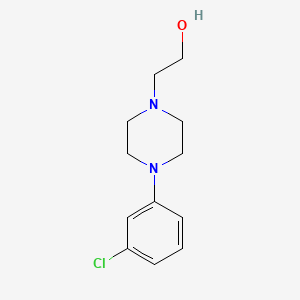

1-Piperazineethanol, 4-(3-chlorophenyl)-, or 1-PEP-4-3CP, is a synthetic compound used in various scientific research applications. It is a member of the piperazine family of compounds, which are characterized by their cyclic structures and diverse range of applications. 1-PEP-4-3CP has been studied in laboratory experiments to investigate its biochemical and physiological effects, as well as its potential for use in drug discovery.

科学研究应用

合成与结构分析

合成技术:该化合物已通过各种方法合成,其中一种方法涉及 1-(3-氯苯基)哌嗪与 3-氯丙醛在乙醇中通过还原胺化反应。该工艺以其在生产具有潜在药物化学应用的氯苯基哌嗪衍生物方面的效率而著称 (Bhat 等,2018)。另一种值得注意的合成方法涉及 3-氯苯胺和双-(2-氯乙基)胺盐酸盐,旨在获得高总收率和与进一步化学转化相关 (Mai, 2005)。

结构和电子性质:已经对结构、电子和分子性质进行了详细研究。这些研究利用光谱数据分析和密度泛函理论 (DFT) 来了解化合物的晶体结构、电子行为和潜在反应性。此类见解对于设计具有特定生物活性的化合物至关重要 (Bhat 等,2018)。

生物学和药理学潜力

抗癌和抗结核活性:1-哌嗪乙醇,4-(3-氯苯基)- 的衍生物已被合成并测试其潜在的抗癌和抗结核作用。一些衍生物对特定的癌细胞系和结核分枝杆菌表现出有希望的活性,表明该化合物与这些疾病的药物开发有关 (Mallikarjuna 等,2014)。

法医分析应用:还有一些研究集中于开发分析方法来检测法医样本中的这种化合物。例如,已经提出了一种简单、快速且便携的电化学方法来检测它,展示了该化合物在法律和法医调查中的相关性 (Silva 等,2021)。

属性

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c13-11-2-1-3-12(10-11)15-6-4-14(5-7-15)8-9-16/h1-3,10,16H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPXXPJLGDQJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199916 | |

| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperazineethanol, 4-(3-chlorophenyl)- | |

CAS RN |

51941-10-7 | |

| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051941107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。